Methyl 6-(trifluoromethyl)-2-naphthoate
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Overview
Description
Methyl 6-(trifluoromethyl)-2-naphthoate is an organic compound that belongs to the class of naphthoates. It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)-2-naphthoate typically involves the introduction of a trifluoromethyl group into the naphthalene ring. One common method is the trifluoromethylation of a naphthoic acid derivative, followed by esterification to form the methyl ester. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, along with catalysts like copper or palladium to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthoates
Scientific Research Applications
Methyl 6-(trifluoromethyl)-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-2-naphthoate
- Methyl 6-chloro-2-naphthoate
- Methyl 6-bromo-2-naphthoate
Uniqueness
Methyl 6-(trifluoromethyl)-2-naphthoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity compared to its non-fluorinated analogs, making it valuable in various applications .
Properties
Molecular Formula |
C13H9F3O2 |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H9F3O2/c1-18-12(17)10-3-2-9-7-11(13(14,15)16)5-4-8(9)6-10/h2-7H,1H3 |
InChI Key |
SCPGLJGBEPYHNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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